molecular formula C6H13NO8S B13832263 d-Glucosamine-3-sulfate

d-Glucosamine-3-sulfate

Cat. No.: B13832263
M. Wt: 259.24 g/mol
InChI Key: UZUBNIPDAIVWIE-QZABAPFNSA-N
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Description

d-Glucosamine-3-sulfate: is a derivative of glucosamine, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a naturally occurring compound found in the exoskeletons of crustaceans, fungi, and other organisms. This compound is known for its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of d-Glucosamine-3-sulfate typically involves the sulfation of d-glucosamine. One common method includes dissolving d-glucosamine hydrochloride in a solvent, followed by the addition of a sodium-containing alkaline substance at controlled temperatures. Sulfuric acid is then added to form the sulfate salt, which is subsequently crystallized and purified .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans. The chitin is treated with strong acids at high temperatures to produce glucosamine, which is then sulfated to obtain this compound. This method is widely used due to the abundance of chitin as a raw material .

Chemical Reactions Analysis

Types of Reactions: d-Glucosamine-3-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: d-Glucosamine-3-sulfate is used as a reference compound in analytical chemistry for the analysis of heparin sulfate components .

Biology: In biological research, it is studied for its role in cell membrane stability and regenerative medicine. It has been shown to promote cell proliferation and differentiation, making it useful in wound healing applications .

Medicine: this compound is widely researched for its potential in treating osteoarthritis. It is believed to provide pain relief and improve joint function by promoting the synthesis of glycosaminoglycans, which are essential components of cartilage .

Industry: In the industrial sector, this compound is used in the production of dietary supplements aimed at supporting joint health. It is also explored for its antibacterial properties, making it a potential natural food preservative .

Mechanism of Action

d-Glucosamine-3-sulfate exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are critical for maintaining the structural integrity of cartilage. It stimulates chondrocytes, the cells responsible for cartilage production, and enhances the incorporation of sulfur into cartilage. This helps in protecting against degradative processes and promoting cartilage repair .

Comparison with Similar Compounds

  • Glucosamine sulfate
  • Glucosamine hydrochloride
  • N-acetylglucosamine

Comparison: d-Glucosamine-3-sulfate is unique due to its specific sulfation at the 3-position, which may confer distinct biological activities compared to other glucosamine derivatives. For instance, glucosamine sulfate and glucosamine hydrochloride are commonly used in dietary supplements, but this compound’s specific sulfation pattern may enhance its efficacy in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject of ongoing research and development.

Properties

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1

InChI Key

UZUBNIPDAIVWIE-QZABAPFNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)OS(=O)(=O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O

Origin of Product

United States

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